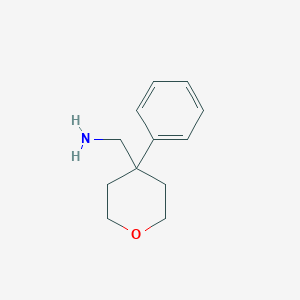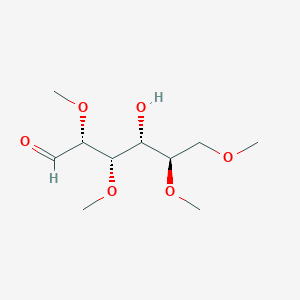
(2R,3S,4R,5R)-4-hydroxy-2,3,5,6-tetramethoxyhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R,5R)-4-hydroxy-2,3,5,6-tetramethoxyhexanal is a chemical compound that belongs to the class of aldehydes. It is commonly known as "homogentisic acid" and is a key intermediate in the metabolic pathway of tyrosine. This compound has been studied for its various biochemical and physiological effects and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of (2R,3S,4R,5R)-4-hydroxy-2,3,5,6-tetramethoxyhexanal is not fully understood. However, it is believed that this compound exerts its effects through various pathways such as the inhibition of oxidative stress, modulation of the immune system, and regulation of gene expression. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
(2R,3S,4R,5R)-4-hydroxy-2,3,5,6-tetramethoxyhexanal has been shown to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage. In addition, this compound has been shown to possess anti-inflammatory properties, which can help to reduce inflammation in the body. Furthermore, (2R,3S,4R,5R)-4-hydroxy-2,3,5,6-tetramethoxyhexanal has been shown to possess neuroprotective properties, which can help to protect the brain from damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2R,3S,4R,5R)-4-hydroxy-2,3,5,6-tetramethoxyhexanal in lab experiments are its potential therapeutic applications and its well-studied biochemical and physiological effects. However, the limitations of using this compound in lab experiments are its complex synthesis method and the need for careful attention to reaction conditions to ensure high yield and purity.
Orientations Futures
There are several future directions for research on (2R,3S,4R,5R)-4-hydroxy-2,3,5,6-tetramethoxyhexanal. One area of research is the elucidation of its mechanism of action. Further research is needed to fully understand how this compound exerts its various effects. Another area of research is the development of new synthesis methods for this compound. The current methods are complex and require careful attention to reaction conditions. Finally, more research is needed to explore the potential therapeutic applications of this compound for various diseases such as Parkinson's disease, Alzheimer's disease, and rheumatoid arthritis.
Conclusion:
In conclusion, (2R,3S,4R,5R)-4-hydroxy-2,3,5,6-tetramethoxyhexanal is a chemical compound that has been extensively studied for its various biochemical and physiological effects. It has shown promising results in scientific research and has potential therapeutic applications for various diseases. Further research is needed to fully elucidate its mechanism of action and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (2R,3S,4R,5R)-4-hydroxy-2,3,5,6-tetramethoxyhexanal can be achieved through various methods. One of the most common methods involves the oxidation of homogentisic acid using potassium permanganate. Another method involves the use of copper (II) acetate and potassium persulfate to oxidize homogentisic acid. The synthesis of this compound requires careful attention to the reaction conditions to ensure high yield and purity.
Applications De Recherche Scientifique
(2R,3S,4R,5R)-4-hydroxy-2,3,5,6-tetramethoxyhexanal has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. In addition, this compound has been studied for its potential use in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and rheumatoid arthritis.
Propriétés
Numéro CAS |
13554-83-1 |
|---|---|
Nom du produit |
(2R,3S,4R,5R)-4-hydroxy-2,3,5,6-tetramethoxyhexanal |
Formule moléculaire |
C10H20O6 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-4-hydroxy-2,3,5,6-tetramethoxyhexanal |
InChI |
InChI=1S/C10H20O6/c1-13-6-8(15-3)9(12)10(16-4)7(5-11)14-2/h5,7-10,12H,6H2,1-4H3/t7-,8+,9+,10+/m0/s1 |
Clé InChI |
SIXXJSIJIDOMGF-SGIHWFKDSA-N |
SMILES isomérique |
COC[C@H]([C@H]([C@@H]([C@H](C=O)OC)OC)O)OC |
SMILES |
COCC(C(C(C(C=O)OC)OC)O)OC |
SMILES canonique |
COCC(C(C(C(C=O)OC)OC)O)OC |
Synonymes |
2-O,3-O,5-O,6-O-Tetramethyl-D-glucose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



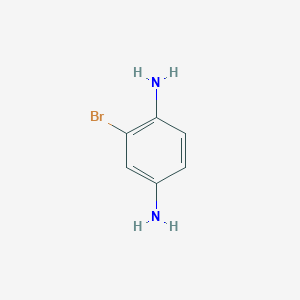
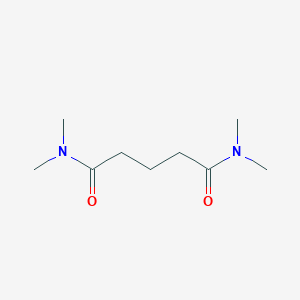
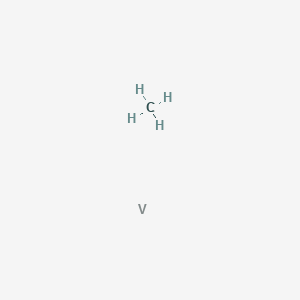
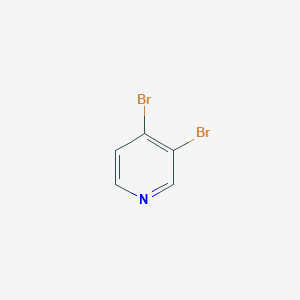

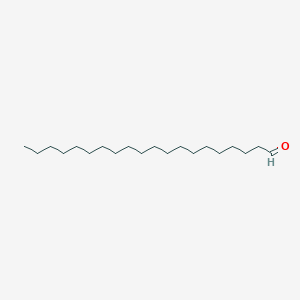
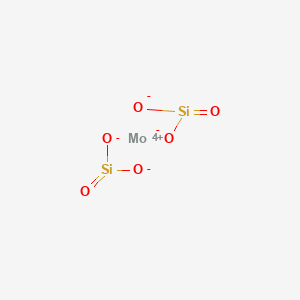

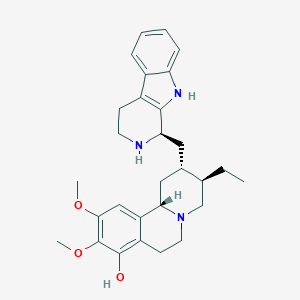
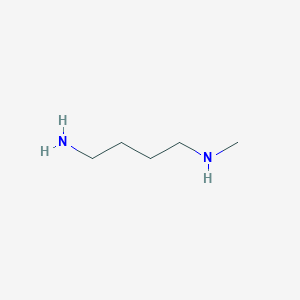
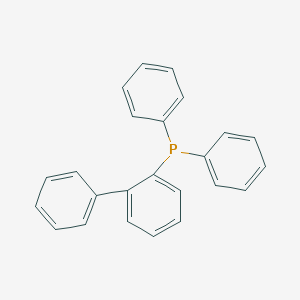
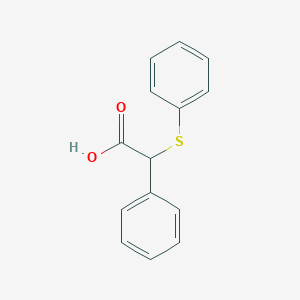
![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)
